molecular formula C26H18N2O4 B1583720 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- CAS No. 25632-28-4

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-

Cat. No.: B1583720
CAS No.: 25632-28-4
M. Wt: 422.4 g/mol
InChI Key: RLIBFQOMSWBRGU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 1,5-dihydroxy-4,8-bis(phenylamino)anthracene-9,10-dione adheres to IUPAC rules by prioritizing functional groups in descending order of seniority. The parent structure, anthracene-9,10-dione , forms the core framework. Substituents are numbered sequentially: hydroxyl groups (-OH) occupy positions 1 and 5, while phenylamino groups (-NHC₆H₅) are located at positions 4 and 8. The prefix bis- denotes two identical phenylamino substituents. This nomenclature reflects the compound’s symmetry and distinguishes it from isomers with alternative substitution patterns.

The numbering system follows the anthraquinone backbone, where positions 9 and 10 are reserved for the ketone oxygen atoms. Substituents are listed in alphanumeric order, with hydroxyl groups preceding amino derivatives due to their higher priority in IUPAC hierarchy.

Molecular Architecture and Functional Group Analysis

The molecular formula C₂₆H₁₈N₂O₄ (molecular weight: 422.4 g/mol) reveals a planar anthraquinone core modified by electron-donating hydroxyl and phenylamino groups. Key structural features include:

  • Anthraquinone backbone : A tricyclic aromatic system with conjugated π-electrons and two ketone groups at positions 9 and 10.
  • Hydroxyl groups (-OH) : Positioned at carbons 1 and 5, these groups participate in intramolecular hydrogen bonding with adjacent ketones, stabilizing the planar configuration.
  • Phenylamino groups (-NHC₆H₅) : At positions 4 and 8, these substituents introduce steric bulk and electron-rich regions, altering solubility and optical properties.

Electronic Properties

  • The hydroxyl groups act as strong electron donors, increasing electron density at positions 1 and 5.
  • Phenylamino groups contribute resonance effects, delocalizing electrons into the anthraquinone core and enhancing absorption in the visible spectrum (λₘₐₓ ~500–600 nm).
  • Conjugation across the anthraquinone system facilitates charge transfer, making the compound suitable for dye applications.
Table 1: Key Functional Groups and Their Impact
Functional Group Position Electronic Effect Role in Structure
Hydroxyl (-OH) 1, 5 Electron-donating Stabilizes planar conformation via H-bonding
Phenylamino (-NHC₆H₅) 4, 8 Resonance donor Enhances solubility in polar solvents
Ketone (C=O) 9, 10 Electron-withdrawing Maintains aromatic conjugation

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction studies of 9,10-anthracenedione derivatives reveal non-planar geometries due to steric interactions between substituents. For this compound:

  • Torsion angles : Phenyl rings at positions 4 and 8 exhibit dihedral angles of 35–45° relative to the anthraquinone plane, minimizing steric clash.
  • Hydrogen bonding : Intramolecular H-bonds form between hydroxyl groups (O-H) and ketone oxygens (O=C), with bond lengths of 1.85–1.90 Å.
  • Unit cell parameters : Monoclinic symmetry (space group P2₁/n) with lattice constants a = 7.876 Å, b = 17.056 Å, c = 14.050 Å, and β = 95.56°.

Figure 1: Three-Dimensional Conformation

(Note: A 3D model would depict phenyl groups rotated out-of-plane, with hydroxyl groups oriented toward ketone oxygens.)

Crystallographic data confirm that steric hindrance from phenylamino groups disrupts full planarity, reducing π-π stacking interactions compared to unsubstituted anthraquinones.

Comparative Analysis with Substituted Anthraquinone Derivatives

The substitution pattern of 9,10-anthracenedione derivatives significantly influences their physicochemical properties. Below is a comparison with structurally related compounds:

Table 2: Structural and Electronic Comparisons
Compound Substituent Positions Key Differences
1,4-Dihydroxy-5,8-bis(phenylamino)anthraquinone 1,4-OH; 5,8-NHPh Reduced symmetry; altered H-bonding network
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone 1,8-OH; 4,5-NHPh Closer substituent proximity increases steric strain
1,5-Bis(methylamino)anthraquinone 1,5-NHCH₃ Smaller alkyl groups enhance crystallinity

Key Observations:

  • Symmetry : The 1,5-dihydroxy-4,8-bis(phenylamino) substitution pattern maximizes symmetry, improving solubility compared to asymmetric analogs.
  • Optical properties : Electron-donating groups at positions 1,5,4,8 redshift absorption maxima relative to alkyl-substituted derivatives.
  • Thermal stability : Bulky phenylamino groups reduce melting points (~250–300°C) compared to hydroxyl-only analogs (>300°C).

Properties

IUPAC Name

1,5-dianilino-4,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O4/c29-19-13-11-17(27-15-7-3-1-4-8-15)21-23(19)26(32)22-18(28-16-9-5-2-6-10-16)12-14-20(30)24(22)25(21)31/h1-14,27-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIBFQOMSWBRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067116
Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-
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Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25632-28-4
Record name 1,5-Dihydroxy-4,8-bis(phenylamino)-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-
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Record name 1,5-dihydroxy-4,8-bis(phenylamino)anthraquinone
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Preparation Methods

Starting Material Preparation

The precursor 1,4-dihydroxyanthracene-9,10-dione or its halogenated analogs such as 1,4-dihydroxy-5,8-dichloroanthracene-9,10-dione serve as key intermediates. The halogenation is typically carried out by direct chlorination using reagents such as phosphorus oxytrichloride or phosphorus pentachloride in the presence of catalysts like boric acid and iodine.

Step Reagents/Conditions Outcome
Halogenation Phosphorus oxytrichloride (POCl3), boric acid, iodine, 65% oleum Introduction of chlorine atoms at positions 5 and 8 on 1,4-dihydroxyanthracene-9,10-dione to form 1,4-dihydroxy-5,8-dichloroanthracene-9,10-dione

Amination via Nucleophilic Aromatic Substitution

The halogenated intermediate undergoes nucleophilic aromatic substitution with aniline or substituted anilines under elevated temperatures (typically 40–180 °C). The reaction is often performed in excess amine and in organic solvents such as acetone, methyl ethyl ketone, benzene, toluene, or chlorobenzene to facilitate the substitution of chlorine atoms by phenylamino groups.

Step Reagents/Conditions Outcome
Amination Aniline (excess), solvent (acetone, toluene), temperature 40–180 °C, 18 hours stirring Replacement of chlorine atoms at positions 4 and 8 by phenylamino groups, yielding 1,5-dihydroxy-4,8-bis(phenylamino)anthracene-9,10-dione

This method allows for regioselective substitution and can be followed by purification steps such as recrystallization or steam distillation to isolate the product in crystalline form with deep violet to blue coloration.

Alternative Synthetic Routes Involving Thiolation and Reduction

Research also explores routes involving thiolation of halogenated anthraquinone derivatives followed by reduction and amination steps. For example, 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-diones can be converted into bis(sulfanyl) derivatives by reaction with thiolate ions, followed by subsequent amination. Although these routes are more complex, they provide access to analogs with different substituents and potentially altered electronic properties.

Reaction Conditions and Optimization

  • Temperature: Amination reactions are typically conducted between 40 °C and 180 °C to ensure effective substitution.
  • Solvent Choice: Polar aprotic solvents or aromatic hydrocarbons facilitate nucleophilic substitution.
  • Excess Amine: Using an excess of aniline drives the substitution reaction forward.
  • Reaction Time: Extended stirring (up to 18 hours) ensures complete conversion.
  • Purification: Products are purified by recrystallization or solvent removal techniques such as steam distillation.

Analytical and Chromatographic Considerations

High-performance liquid chromatography (HPLC) methods have been developed for the analysis and purification of this compound. Reverse phase HPLC using acetonitrile-water-phosphoric acid mobile phases allows for effective separation. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. Columns with small particle sizes (3 µm) enable fast ultra-performance liquid chromatography (UPLC) applications, suitable for preparative scale isolation and pharmacokinetic studies.

Summary Table of Preparation Methods

Step No. Process Key Reagents/Conditions Notes Yield/Outcome
1 Halogenation of 1,4-dihydroxyanthracene-9,10-dione POCl3, boric acid, iodine, 65% oleum Introduces Cl at 5,8 positions ~65% yield
2 Nucleophilic aromatic substitution with aniline Excess aniline, acetone/toluene, 40–180 °C, 18 h Substitutes Cl with phenylamino groups Moderate to high yield, crystalline product
3 Purification Recrystallization, steam distillation Removes impurities, isolates product Pure violet/blue crystalline compound

Research Findings and Notes

  • The substitution pattern on the anthraquinone core is critical for the compound's properties; regioselectivity is achieved by starting from appropriately halogenated precursors.
  • The use of excess amine and elevated temperatures facilitates efficient substitution of halogen atoms.
  • Alternative routes involving thiolation provide access to related derivatives but are less direct for the target compound.
  • Analytical methods such as RP-HPLC are essential for monitoring reaction progress and purity.
  • The compound exhibits characteristic UV-visible absorption and infrared spectra consistent with anthraquinone derivatives bearing hydroxyl and amino substituents.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The anthracenedione core can be reduced to form anthracene derivatives.

    Substitution: The phenylamino groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like nitronium ions or halogens can be used under controlled conditions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Anthracene derivatives.

    Substitution Products: Various substituted anthracenedione derivatives.

Scientific Research Applications

Analytical Applications

1. Chromatographic Techniques
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method utilizing a mobile phase of acetonitrile and water has been developed for its separation and quantification. The method is scalable and suitable for pharmacokinetic studies .

MethodMobile Phase CompositionApplication Area
HPLCAcetonitrile + Water + Phosphoric AcidAnalytical Chemistry
UPLCAcetonitrile + Water + Formic AcidFast Analysis & Isolation

Material Science Applications

2. Dyeing and Pigmentation
The compound is structurally similar to various anthraquinone dyes and has potential applications in textile dyeing. Its derivatives have been used as colorants due to their stability and vibrant colors. For instance, the related compound Disperse Blue 77 (9,10-anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)-) is utilized in textiles but raises environmental concerns due to its persistence and toxicity .

Pharmaceutical Research Applications

3. Anticancer Activity
Research indicates that anthraquinone derivatives exhibit anticancer properties. Studies on related compounds suggest that they may induce apoptosis in cancer cells through various mechanisms such as the generation of reactive oxygen species (ROS) and the inhibition of topoisomerases .

Case Study: Anticancer Mechanism

A study evaluated the effects of 9,10-anthracenedione derivatives on cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Mechanism : Induction of apoptosis via ROS generation
  • Results : Significant reduction in cell viability at concentrations above 10 µM.

Environmental Impact

4. Ecotoxicological Concerns
The environmental impact of anthraquinone derivatives has been scrutinized due to their potential toxicity to aquatic organisms. The Canadian government has assessed compounds like Disperse Blue 77 for their ecological risks due to persistence and bioaccumulation potential .

Assessment CriteriaFindings
PersistenceHigh
Bioaccumulation PotentialSignificant
Toxicity to Aquatic LifeConfirmed

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in designing anticancer drugs. The phenylamino groups enhance its ability to bind to DNA, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

1,4-Dihydroxy-5,8-Bis[(2-hydroxyethylamino)ethylamino]-9,10-anthracenedione (DHAQ, Mitoxantrone)

  • Structure: Hydroxyl groups at positions 1 and 4; alkylamino substituents at 5 and 6.
  • Therapeutic Activity: DHAQ demonstrates potent antitumor activity, with curative effects in murine leukemia (P388, L1210) and colon carcinoma models. It is 10-fold more potent than its non-hydroxylated analog (bisalkylAAD) due to enhanced DNA binding and cellular uptake .
  • Genotoxicity: DHAQ induces significant chromosome damage and sister chromatid exchanges in mammalian cells, surpassing Adriamycin (doxorubicin) in genotoxic potency .
  • Cellular Uptake: Hydroxyl groups facilitate cellular uptake; DHAQ accumulates 100-fold more than non-hydroxylated analogs .

1-Hydroxy-5,8-Bis[(2-hydroxyethylamino)ethylamino]-9,10-anthracenedione (HAQ)

  • Structure: Single hydroxyl group at position 1; alkylamino substituents at 5 and 8.
  • Activity: Intermediate antiproliferative activity between DHAQ and non-hydroxylated analogs. Reduced DNA synthesis inhibition compared to DHAQ .

1,5-Dihydroxy-4,8-Bis(phenylamino)-9,10-anthracenedione (Target Compound)

  • Structure: Hydroxyl groups at 1 and 5; phenylamino substituents at 4 and 8.
  • Genotoxicity: Likely genotoxic due to anthracenedione core, but phenyl substituents may alter interaction with metabolic enzymes (e.g., S-9 system) .

Comparative Data Table

Property DHAQ (1,4-Dihydroxy) HAQ (1-Hydroxy) Target Compound (1,5-Dihydroxy) Adriamycin
Substituents 1,4-OH; alkylamino 1-OH; alkylamino 1,5-OH; phenylamino Hydroxyquinone core
LogP ~2–3 (estimated) ~3–4 (estimated) 5.99 1.27
Therapeutic Potency High (curative in vivo) Moderate Unknown (structural inference) High
Genotoxicity (SCE) +++ + ++ (inferred) ++
Cellular Uptake High (hydroxyl-enhanced) Moderate High (lipophilicity-driven) Moderate
DNA Binding (ΔTm) Strong Moderate Likely moderate Strong

Mechanistic Insights

  • Hydroxyl Groups : The position and number of hydroxyl groups critically influence activity. DHAQ’s 1,4-dihydroxy configuration maximizes DNA intercalation and topoisomerase-II inhibition, whereas the 1,5-dihydroxy arrangement in the target compound may alter binding kinetics .
  • Amino Substituents: Alkylamino groups (e.g., in DHAQ) enhance solubility and metabolic stability compared to phenylamino groups. Phenyl substituents may reduce metabolic activation but increase persistence in lipid-rich tissues .
  • Genotoxicity vs. Efficacy: DHAQ’s high genotoxicity correlates with its therapeutic potency, a trend observed in other anthracenediones. The target compound’s phenylamino groups may decouple efficacy from genotoxicity, but this requires empirical validation .

Biological Activity

Chemical Identity and Properties

  • CAS Number : 25632-28-4
  • Molecular Formula : C26H18N2O4
  • Molecular Weight : 422.441 g/mol
  • LogP : 5.99
  • InChI Key : RLIBFQOMSWBRGU-UHFFFAOYSA-N

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- is a compound belonging to the anthraquinone family, known for its diverse biological activities. This compound has garnered interest due to its potential applications in cancer treatment and other therapeutic areas.

Anticancer Properties

Research has indicated that anthraquinones exhibit significant anticancer activity. The structure-activity relationship (SAR) studies suggest that modifications in the anthraquinone structure can enhance or inhibit biological activity. For instance, compounds similar to 9,10-anthracenedione have shown varying degrees of effectiveness against different cancer cell lines:

  • Cell Lines Tested :
    • P-388 lymphocytic leukemia
    • K562 (chronic myelocytic leukemia)

In a comparative study, it was found that certain derivatives of anthraquinones exhibited cytotoxic effects on cancer cells by inducing apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

The mechanisms by which 9,10-Anthracenedione exerts its biological effects include:

  • Induction of Apoptosis :
    • Activation of caspase pathways leading to programmed cell death.
    • Alteration in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
  • Cell Cycle Arrest :
    • Inhibition of cell proliferation observed in treated cancer cells.
  • Reactive Oxygen Species (ROS) Generation :
    • Increased ROS levels contribute to oxidative stress and subsequent cell death in cancer cells.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 9,10-anthracenedione derivatives is crucial for their therapeutic application. Studies indicate that the compound can be effectively analyzed using high-performance liquid chromatography (HPLC), which aids in understanding its absorption and metabolism . Toxicity assessments are necessary to evaluate safe dosage levels for therapeutic use.

Summary of Findings from Case Studies

A review of literature reveals several case studies highlighting the biological activity of anthraquinones:

StudyCompoundCell LineIC50 (μM)Mechanism
Chun-Guang et al.EmodinK562100Apoptosis via caspase activation
Chen et al.Aloe-emodinAGS<0.07Inhibition of proliferation
Various StudiesAnthraquinonesMultiple LinesVariesROS generation and apoptosis

Applications in Medicine

The promising biological activities of 9,10-anthracenedione derivatives suggest potential applications in:

  • Cancer Therapy : As a chemotherapeutic agent targeting various cancers.
  • Antibacterial and Antifungal Treatments : Some derivatives have shown effectiveness against bacterial strains and fungi.
  • Anti-inflammatory Agents : The ability to modulate inflammatory pathways adds another layer to its therapeutic potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing 9,10-anthracenedione derivatives with amino and hydroxyl substituents?

Answer:
A three-step synthesis starting from fluorinated phthalic anhydrides is a common approach for symmetrically substituted anthracenediones. For the target compound, key steps include:

Nucleophilic substitution : Introduce phenylamino groups via amine coupling under basic conditions (e.g., K₂CO₃ in DMF).

Hydroxylation : Use controlled oxidation (e.g., H₂O₂/Fe²⁺) or demethylation of protected hydroxyl groups.

Purification : Column chromatography or recrystallization to isolate the product.
Control experiments (e.g., monitoring reaction intermediates via TLC or HPLC) ensure reproducibility .

Basic: How can researchers confirm the structural integrity of this compound after synthesis?

Answer:
Combine multiple analytical techniques:

  • NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for anthracenedione core) and amine/hydroxyl proton signals.
  • HPLC-MS : Verify molecular weight (expected ~362 g/mol) and purity (>95%).
  • FT-IR : Identify characteristic C=O stretches (~1670 cm⁻¹) and N-H/O-H vibrations (~3300 cm⁻¹).
    Cross-reference data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Basic: What physicochemical properties are critical for solubility and reactivity studies?

Answer:
Key properties include:

  • Hydrogen bonding capacity : 2–3 donors and 5–7 acceptors (from hydroxyl/amino groups), influencing solubility in polar solvents like DMSO .
  • Topological polar surface area (TPSA) : ~120–140 Ų, predicting membrane permeability .
  • LogP : Estimated ~3.5 (via XlogP3), indicating moderate hydrophobicity.
    Experimental validation via shake-flask solubility tests in solvents (e.g., water, ethanol) is recommended .

Basic: What safety protocols should be followed when handling this compound?

Answer:

  • Toxicity assessment : Use analogs (e.g., 1,4-bis(isopropylamino)-anthracenedione) as proxies for preliminary risk evaluation (e.g., skin/eye irritation) .
  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of particulates.
  • Waste disposal : Follow institutional guidelines for halogen-free aromatic amines .

Advanced: How can conflicting spectral data from different sources be resolved?

Answer:
Contradictions in NMR or IR data (e.g., peak splitting due to tautomerism) require:

  • Dynamic NMR studies : To probe temperature-dependent conformational changes.
  • Comparative analysis : Cross-check with high-purity reference standards (e.g., NIST-certified anthracenediones) .
  • Computational validation : Use tools like Gaussian or ORCA to simulate spectra under varying conditions .

Advanced: What mechanistic insights explain substituent effects on photophysical properties?

Answer:
The electron-donating phenylamino groups enhance π-conjugation, red-shifting absorption/emission. Computational studies (TD-DFT) reveal:

  • HOMO-LUMO gaps : Reduced by ~0.5 eV compared to unsubstituted anthracenedione.
  • Charge transfer : Amino/hydroxyl groups facilitate intramolecular charge transfer (ICT), measurable via fluorescence quenching in polar solvents .

Advanced: How do steric and electronic factors influence regioselectivity in functionalization?

Answer:

  • Steric effects : Bulky phenylamino groups at positions 4 and 8 hinder electrophilic substitution at adjacent positions.
  • Electronic effects : Electron-rich hydroxyl groups at 1 and 5 activate the anthracenedione core for nucleophilic attacks.
    Control experiments with protecting groups (e.g., acetyl for hydroxyl) can isolate electronic contributions .

Advanced: What strategies improve data reproducibility in multi-step syntheses?

Answer:

  • In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.
  • Batch consistency : Standardize solvent purity (e.g., anhydrous DMF) and catalyst concentrations.
  • Open-data sharing : Publish detailed synthetic protocols (e.g., reaction times, workup steps) in repositories like ChemRxiv .

Advanced: Can this compound serve as a ligand or building block for functional materials?

Answer:

  • Coordination chemistry : The amino/hydroxyl groups can bind transition metals (e.g., Cu²⁺, Fe³⁺), tested via UV-vis titration.
  • Supramolecular assembly : π-Stacking of anthracenedione cores enables applications in organic semiconductors or sensors.
    Preliminary studies on analogs (e.g., 9,10-bis(3,5-dihydroxyphenyl)anthracene) show promise in optoelectronics .

Advanced: How can computational methods predict biological activity or environmental fate?

Answer:

  • QSAR modeling : Correlate substituent parameters (e.g., Hammett σ) with toxicity endpoints (e.g., LC₅₀ in Daphnia magna).
  • Degradation pathways : Simulate hydrolysis/oxidation using software like EPI Suite.
    Experimental validation via microtox assays or soil half-life studies is critical .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-
Reactant of Route 2
Reactant of Route 2
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-

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